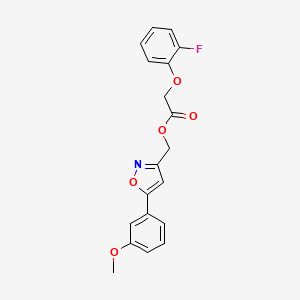

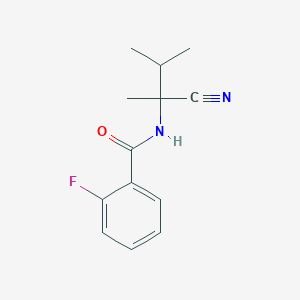

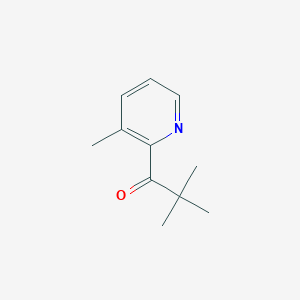

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Research has demonstrated the utility of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide derivatives in iron-catalyzed, fluoroamide-directed C-H fluorination. This process involves the mild amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing broad substrate scope and functional group tolerance without noble metal additives. The reaction proceeds through short-lived radical intermediates with fluorine transfer mediated directly by iron, presenting a novel approach for the synthesis of fluorinated compounds (Groendyke, AbuSalim, & Cook, 2016).

Analysis of Long-Range Through-Space Couplings

Another study analyzed spin-spin couplings in 2-fluorobenzamide and its derivatives, revealing insights into intramolecular hydrogen bonding. This research provides valuable information for understanding the electronic effects in molecules with amide groups and could have implications for the design of new compounds with specific magnetic or electronic properties (Rae, Weigold, Contreras, & Biekofsky, 1993).

Development of Novel PET Imaging Agents

Furthermore, fluorobenzamide derivatives have been explored for their potential as novel PET imaging agents for tumor detection. Studies involving F-18 labeled fluoroarylvaline derivatives, including structural analogs of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide, have shown promising results in biodistribution experiments in tumor-bearing mice models. These compounds demonstrate superior tumor-to-background ratios compared to traditional imaging agents, highlighting their potential in oncological research (Qiao et al., 2009).

Photocatalytic Degradation Studies

In environmental sciences, derivatives of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide have been investigated for their photodecomposition under the action of photocatalysts like TiO2. Research focusing on the degradation of similar compounds suggests that the photocatalytic process can be enhanced by using adsorbent supports, thereby improving the efficiency of pollutant degradation in aqueous solutions. This application is critical for developing more effective environmental cleanup strategies (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Propiedades

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOFIXOWLXSUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1,2-dimethylpropyl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

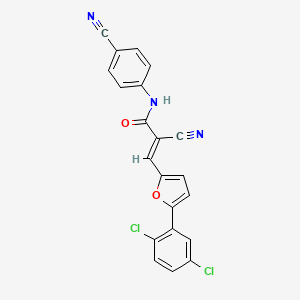

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one](/img/structure/B2683262.png)

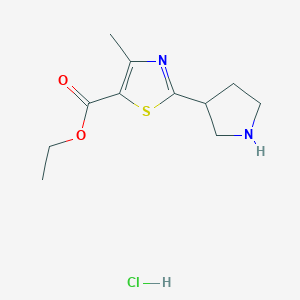

![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)

![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)

![5-methyl-11-oxo-N-phenyl-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2683278.png)

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)

![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)